
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate is an organic compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is a derivative of nicotinic acid and features a unique combination of functional groups, including methoxy, methyl, and methylthio groups attached to a nicotinate core .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 2-methoxy-6-methyl-4-(methylthio)nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and distillation .
化学反応の分析
Types of Reactions
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
作用機序
The mechanism of action of Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the methylthio group can interact with thiol-containing enzymes, affecting their function .
類似化合物との比較
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, lacking the methoxy and methylthio groups.
2-Methoxy-6-methyl-4-(methylthio)pyridine: Similar structure but without the ester functionality.
Methyl 2-methoxy-4-methyl-6-(methylthio)benzoate: A benzoate derivative with similar functional groups.
Uniqueness
Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate is unique due to its combination of methoxy, methyl, and methylthio groups attached to a nicotinate core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
methyl 2-methoxy-6-methyl-4-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-6-5-7(15-4)8(10(12)14-3)9(11-6)13-2/h5H,1-4H3 |
InChIキー |
BVWPVJZOWUMQGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)OC)C(=O)OC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


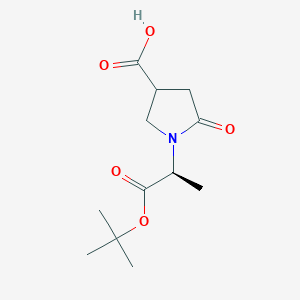
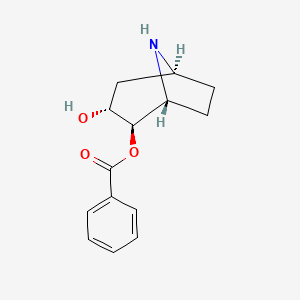
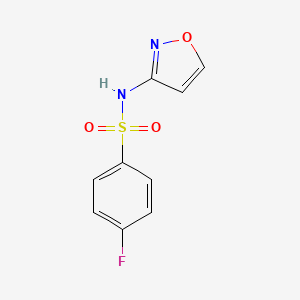

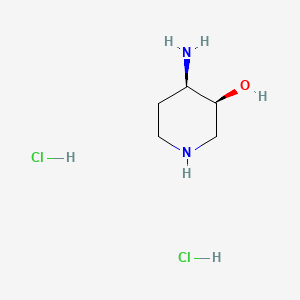
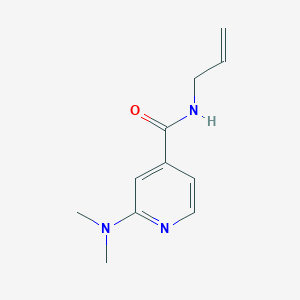
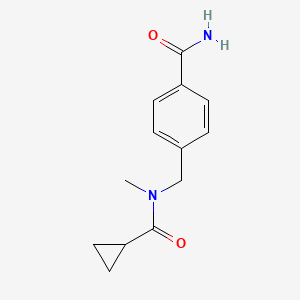

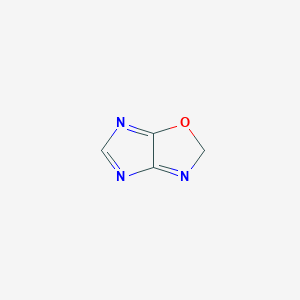
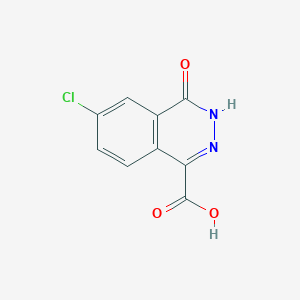
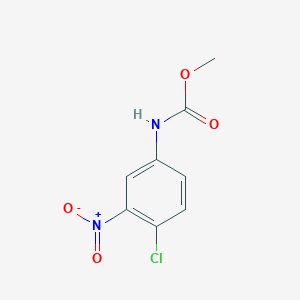
![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)


